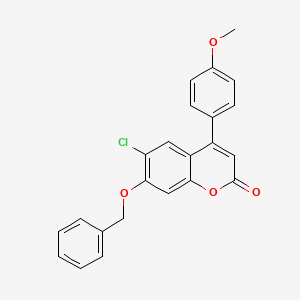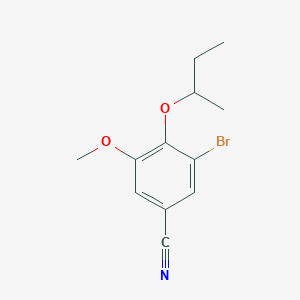![molecular formula C20H23N3O5S B4189414 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4189414.png)
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine, also known as Bz-NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Bz-NPP is a piperazine derivative that has been synthesized using various methods, and it has been found to exhibit promising biological activities, making it a potential lead compound for the development of new drugs.
Wirkmechanismus
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine exerts its biological effects by binding to specific targets and modulating their activity. The exact mechanism of action of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of specific enzymes, receptors, or ion channels. 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscles.
Biochemical and physiological effects:
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has been shown to exhibit significant biochemical and physiological effects. In addition to its activity against PDE5, 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has been found to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channel. These activities suggest that 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has potential applications in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has several advantages and limitations for use in laboratory experiments. One advantage is its high potency and selectivity against specific targets, which makes it a valuable tool for studying biological processes. 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine is its potential toxicity, which requires careful handling and testing. 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine. One direction is the development of new derivatives of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine with improved potency and selectivity. Another direction is the investigation of the potential applications of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy. Further studies are also needed to fully understand the mechanism of action of 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine and its potential side effects. Overall, 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has significant potential as a lead compound for the development of new drugs, and further research is needed to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various biological targets, including enzymes, receptors, and ion channels. 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is an enzyme involved in the regulation of smooth muscle relaxation. This activity makes 1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine a potential lead compound for the development of drugs for the treatment of erectile dysfunction.
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(10-15-29(27,28)16-17-4-2-1-3-5-17)22-13-11-21(12-14-22)18-6-8-19(9-7-18)23(25)26/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFOIJZJKFZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4189332.png)
![4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4189350.png)
![N-benzyl-2-({[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4189358.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4189389.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)

![1-benzyl-3-(2-furyl)-5-isopropyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4189397.png)
![9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4189403.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)

![2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4189421.png)
